molecular formula C16H12BrN3O2 B11325059 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

Cat. No.: B11325059
M. Wt: 358.19 g/mol
InChI Key: UCVSRFDTGSFFJD-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, 4-bromobenzohydrazide can react with 3-methylbenzoic acid under dehydrating conditions to form the oxadiazole ring.

  • Coupling Reaction: : The oxadiazole intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromophenyl group in N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the electronic properties of the compound.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted amines or ethers.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring or the bromophenyl group.

    Hydrolysis: 3-methylbenzoic acid and 4-bromobenzohydrazide.

Scientific Research Applications

Chemistry

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is used as a building block in organic synthesis

Biology

In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exerts its effects depends on its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the amide linkage provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar in structure but lacks the oxadiazole ring.

    4-bromo-N-(3-methylphenyl)benzamide: Similar but with a different substitution pattern on the benzamide moiety.

    N-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]benzamide: Lacks the methyl group on the benzamide ring.

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is unique due to the combination of the bromophenyl group, oxadiazole ring, and methylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12BrN3O2/c1-10-3-2-4-12(9-10)16(21)18-15-14(19-22-20-15)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)

InChI Key

UCVSRFDTGSFFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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